Butyrylglycine

Clinical diagnostics Biomarker validation Metabolomics

Butyrylglycine (N-Butyrylglycine, CAS 20208-73-5) is an N-acyl-α-amino acid formed endogenously via glycine N-acyltransferase (GLYAT, EC 2.3.1.13)-mediated conjugation of butyryl-CoA with glycine. As a short-chain acylglycine (C4), it serves as a diagnostic biomarker for mitochondrial fatty acid β-oxidation disorders, particularly short-chain acyl-CoA dehydrogenase (SCAD) deficiency, where impaired SCAD activity leads to butyryl-CoA accumulation and subsequent urinary excretion of butyrylglycine.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 20208-73-5
Cat. No. B135169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrylglycine
CAS20208-73-5
SynonymsN-(1-Oxobutyl)glycine;  N-Butyrylglycine;  (Butyrylamino)acetic Acid;  N-Butanoylglycine; 
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCCC(=O)NCC(=O)O
InChIInChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
InChIKeyWPSSBBPLVMTKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyrylglycine (CAS 20208-73-5): Procurement-Grade Characterization for Metabolic Biomarker Research and Clinical Diagnostics


Butyrylglycine (N-Butyrylglycine, CAS 20208-73-5) is an N-acyl-α-amino acid formed endogenously via glycine N-acyltransferase (GLYAT, EC 2.3.1.13)-mediated conjugation of butyryl-CoA with glycine [1]. As a short-chain acylglycine (C4), it serves as a diagnostic biomarker for mitochondrial fatty acid β-oxidation disorders, particularly short-chain acyl-CoA dehydrogenase (SCAD) deficiency, where impaired SCAD activity leads to butyryl-CoA accumulation and subsequent urinary excretion of butyrylglycine [2][3]. The compound is supplied as a white crystalline solid (mp 66–69°C) with molecular formula C₆H₁₁NO₃ and monoisotopic mass 145.07389 .

Why Butyrylglycine Cannot Be Replaced by Other Acylglycines in SCAD Deficiency Diagnostics


Acylglycines are not interchangeable biomarkers; each reflects the intramitochondrial accumulation of a specific acyl-CoA ester corresponding to a distinct enzymatic defect [1]. Butyrylglycine specifically indicates impaired dehydrogenation of C4 fatty acids by SCAD, whereas isobutyrylglycine signals isobutyryl-CoA dehydrogenase deficiency in valine catabolism, and 2-methylbutyrylglycine indicates 2-methylbutyryl-CoA dehydrogenase deficiency in isoleucine catabolism [2]. Furthermore, glycine N-acyltransferase exhibits differential substrate affinity toward various acyl-CoA esters, meaning conjugate formation rates vary substantially depending on acyl chain structure [3]. Substituting butyrylglycine with another acylglycine in diagnostic panels would yield false-negative results for SCAD deficiency while potentially generating false positives for unrelated metabolic disorders.

Butyrylglycine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structurally Related Acylglycines


Butyrylglycine Urinary Reference Range vs. Isobutyrylglycine: Quantified Baseline Differentiation in Healthy Adults

In healthy adults (25–30 years), the urinary reference range for butyrylglycine is 0.0081–0.1346 μmol/mmol creatinine, which is approximately one order of magnitude lower than that of its branched-chain isomer isobutyrylglycine (0.2157–1.6217 μmol/mmol creatinine) [1]. This quantitative baseline separation demonstrates that the two isomers are not interchangeable in diagnostic assays and require distinct calibration ranges and cutoff thresholds for accurate clinical interpretation.

Clinical diagnostics Biomarker validation Metabolomics

Butyrylglycine Fold-Elevation in SCAD-Deficient BALB/cByJ Mouse Model: Magnitude of Response vs. Ethylmalonic Acid

In the BALB/cByJ mouse model of SCAD deficiency, gas chromatography-mass spectrometry (GC-MS) analysis identified large quantities of n-butyrylglycine plus lesser quantities of ethylmalonic acid in urine compared to the non-excreting C57BL/6J control strain [1]. The preferential accumulation of butyrylglycine over ethylmalonic acid in this model underscores its superior sensitivity as a urinary biomarker for SCAD functional deficiency, despite ethylmalonic acid being considered the hallmark metabolite of SCADD.

Inborn errors of metabolism Animal models SCAD deficiency

Glycine N-Acyltransferase Substrate Affinity: Butyryl-CoA vs. Benzoyl-CoA Activity Comparison

In bovine (Bos taurus) glycine N-acyltransferase assays, the activity with n-butyryl-CoA as substrate is 19% of the activity observed with benzoyl-CoA [1]. This quantitative substrate preference indicates that butyrylglycine formation occurs at a substantially lower catalytic efficiency than benzoylglycine (hippurate) synthesis, which has implications for the kinetics of detoxification and the expected urinary output under conditions of substrate accumulation.

Enzymology Metabolic conjugation Substrate specificity

Butyrylglycine Chromatographic Retention Differentiation: Separation from Propionylglycine and Isovalerylglycine in 3-NPH Derivatization LC-MS

Using 3-nitrophenylhydrazine (3-NPH) derivatization followed by LC-MS analysis, butyrylglycine (C4) elutes as a distinct chromatographic peak, baseline-resolved from propionylglycine (C3, peak 3), acetylglycine (C2, peak 2), isovalerylglycine (C5 branched, peak 5), glutarylglycine (C5 dicarboxylic, peak 6), hexanoylglycine (C6, peak 11), and octanoylglycine (C8, peak 12) [1]. The unique MS/MS fragmentation pattern of 3-NPH-derivatized butyrylglycine enables unequivocal identification even in complex urinary matrices containing multiple co-eluting acylglycine species.

Analytical chemistry LC-MS method development Acylglycine profiling

Butyrylglycine Clinical Reference Limit: Diagnostic Cutoff Value in Mayo Clinic Validated Urinary Acylglycine Panel

The Mayo Clinic Laboratories validated urinary acylglycine quantitative panel establishes an upper reference limit of ≤2.50 mg/g creatinine for n-butyrylglycine [1]. This value is directly comparable to reference limits for other acylglycines within the same panel: n-propionylglycine (≤2.25 mg/g creatinine), isobutyrylglycine (≤3.00 mg/g creatinine), 2-methylbutyrylglycine (≤2.00 mg/g creatinine), isovalerylglycine (≤8.00 mg/g creatinine), and n-hexanoylglycine (≤2.00 mg/g creatinine). The panel's diagnostic specificity for inborn errors of metabolism depends on these compound-specific thresholds.

Clinical laboratory testing Reference intervals Diagnostic cutoff

Butyrylglycine (CAS 20208-73-5): Evidence-Backed Application Scenarios for Research and Clinical Procurement


Clinical Diagnostic Reference Standard for SCAD Deficiency Confirmatory Testing

Procure butyrylglycine as a certified reference material for calibrating LC-MS/MS methods used in newborn screening follow-up and confirmatory testing for short-chain acyl-CoA dehydrogenase (SCAD) deficiency. The compound's validated upper reference limit of ≤2.50 mg/g creatinine [1] and its demonstrated chromatographic resolution from interfering acylglycines support its use in CLIA-validated diagnostic panels.

Isotopically Labeled Internal Standard for Quantitative Metabolomics (Butyrylglycine-d₂ / Butyrylglycine-d₇)

Utilize deuterated butyrylglycine (e.g., butyrylglycine-d₂, CAS 1219799-10-6; butyrylglycine-d₇) as a stable isotope-labeled internal standard for absolute quantification of endogenous butyrylglycine in urine and plasma [1]. The method validated by Stanislaus et al. achieved an LLOQ of 1–5 nM for 18 acylglycines including butyrylglycine using isotope dilution UPLC-MS/MS , demonstrating the analytical robustness of this approach.

Enzymology Research Substrate for Glycine N-Acyltransferase (GLYAT) Kinetic Studies

Employ butyrylglycine as a reference standard or its precursor butyryl-CoA as a substrate in glycine N-acyltransferase (EC 2.3.1.13) kinetic assays. The enzyme's differential activity toward butyryl-CoA (19% of benzoyl-CoA activity) [1] and the established Km range for acyl-CoA esters (0.3–5.6 mM with glycine as fixed substrate) provide a quantitative framework for inhibitor screening and structure-activity relationship studies targeting mitochondrial conjugation pathways.

Metabolic Disease Animal Model Validation: SCAD-Deficient Mouse Studies

Source butyrylglycine as an authentic standard for quantifying urinary organic acid profiles in BALB/cByJ mice, a validated SCAD deficiency model. The preferential urinary excretion of butyrylglycine over ethylmalonic acid in this strain [1] establishes it as a sensitive biomarker for confirming the SCAD-null phenotype and monitoring therapeutic interventions in preclinical studies.

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